1-Chloro-8-fluoroisoquinolin-5-amine
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Overview
Description
1-Chloro-8-fluoroisoquinolin-5-amine is a compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and fluorine atoms in the molecule enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-fluoroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of substituted anilines with β-ketoesters, followed by halogenation reactions. For instance, starting with 4-fluoroaniline, the compound can be synthesized through a series of steps involving cyclization, chlorination, and amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-boiling solvents and catalysts can enhance the yield and purity of the final product. The Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, is one of the methods that can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-fluoroisoquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, quinolines, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-8-fluoroisoquinolin-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer drugs
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of various biological pathways.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-8-fluoroisoquinolin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-fluoroisoquinolin-7-amine
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Uniqueness
1-Chloro-8-fluoroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the isoquinoline ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H6ClFN2 |
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Molecular Weight |
196.61 g/mol |
IUPAC Name |
1-chloro-8-fluoroisoquinolin-5-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-9-8-5(3-4-13-9)7(12)2-1-6(8)11/h1-4H,12H2 |
InChI Key |
YOERVWPMCOVXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C=CN=C2Cl)F |
Origin of Product |
United States |
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